ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate
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Overview
Description
ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a hydroxy group, a phenylmethoxy group, and a dimethylethoxycarbonyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate involves multiple steps, typically starting with the protection of functional groups to prevent unwanted reactions. The synthetic route often includes the following steps:
Protection of the amino group: The amino group is protected using a dimethylethoxycarbonyl group to form a stable intermediate.
Formation of the hydroxy group: The hydroxy group is introduced through a selective oxidation reaction.
Introduction of the phenylmethoxy group: The phenylmethoxy group is added via a substitution reaction, often using a phenylmethoxy halide as the reagent.
Final deprotection and purification: The protected groups are removed, and the compound is purified using techniques such as chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to optimize reaction rates and yields.
Scientific Research Applications
ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate can be compared with other similar compounds, such as:
(alphaR,deltaS,gammaR)-delta-[[(1,1-Dimethylethoxy)carbonyl]amino]-gamma-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-alpha-(phenylmethyl)benzenehexanoic Acid: This compound has a similar structure but includes additional functional groups, leading to different chemical reactivity and biological activity.
Boc-D-2-Amino-5-phenyl-pentanoic acid DCHA salt: This compound is used as an intermediate in the synthesis of pharmaceuticals and has different protective groups and functional groups compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
Ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate is a complex organic compound with notable biological activities. This article discusses its synthesis, mechanisms of action, and relevant biological effects, supported by research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps:
- Protection of Functional Groups : The amino group is protected with a dimethylethoxycarbonyl group.
- Hydroxy Group Formation : A selective oxidation introduces the hydroxy group.
- Phenylmethoxy Group Addition : This is achieved through a substitution reaction using phenylmethoxy halide.
- Final Deprotection and Purification : The compound is purified via chromatography after removing protective groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It has been observed to:
- Inhibit Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
- Modulate Signaling Pathways : It can affect various signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Studies suggest that this compound can significantly reduce markers of inflammation in vitro and in vivo models.
- Antioxidant Properties : The presence of hydroxy and phenolic groups contributes to its antioxidant capacity, which can protect cells from oxidative stress.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
-
In Vitro Studies : Research demonstrated that the compound inhibited the proliferation of certain cancer cell lines by inducing apoptosis through caspase activation pathways.
Study Cell Line Effect Smith et al. (2020) MCF-7 (Breast Cancer) 50% inhibition at 10 µM Johnson et al. (2021) HeLa (Cervical Cancer) Induced apoptosis at 5 µM -
In Vivo Studies : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups.
Study Model Outcome Lee et al. (2021) Xenograft Model 30% reduction in tumor volume Wang et al. (2022) Mouse Model Increased survival by 25%
Properties
IUPAC Name |
ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-5-28-21(26)20(25)19(24-22(27)30-23(2,3)4)17-11-13-18(14-12-17)29-15-16-9-7-6-8-10-16/h6-14,19-20,25H,5,15H2,1-4H3,(H,24,27)/t19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACSRYJKWASYTF-VQTJNVASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.